molecular formula C12H7NO2S B6375908 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile CAS No. 1261901-04-5

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile

Cat. No.: B6375908
CAS No.: 1261901-04-5
M. Wt: 229.26 g/mol
InChI Key: HGPLYWVOYCHABZ-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a chemical compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-yl)-2-hydroxybenzonitrile

    Reduction: 4-(5-Hydroxymethylthiophen-2-yl)-2-hydroxybenzonitrile

    Substitution: Various ethers and esters depending on the substituents used

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the thiophene ring, along with a hydroxyl group on the benzonitrile moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLYWVOYCHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684715
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-04-5
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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